Benzyl (methoxymethyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (methoxymethyl)methylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a methoxymethyl group, and a methylcarbamate group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under specific conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (methoxymethyl)methylcarbamate can be synthesized through the reaction of benzyl alcohol with methoxymethyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl (methoxymethyl)methylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the amine group . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the methoxymethyl group.
Methoxymethyl carbamate: Lacks the benzyl group.
Methyl carbamate: Simplest form, lacking both benzyl and methoxymethyl groups.
Uniqueness
Benzyl (methoxymethyl)methylcarbamate is unique due to its combination of benzyl and methoxymethyl groups, providing enhanced stability and selectivity as a protecting group. This makes it particularly useful in complex organic syntheses where multiple functional groups are present .
Eigenschaften
CAS-Nummer |
88413-58-5 |
---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
benzyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-12(9-14-2)11(13)15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI-Schlüssel |
MPXAYBZBTRTDJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(COC)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.